molecular formula C20H20F2N2O2 B515350 4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B515350
M. Wt: 358.4g/mol
InChI Key: SUKFCWKWQLQASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride again to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of cyclohexyl and benzamide groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4g/mol

IUPAC Name

4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20F2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-8,17-18H,9-12H2,(H,23,25)(H,24,26)

InChI Key

SUKFCWKWQLQASY-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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